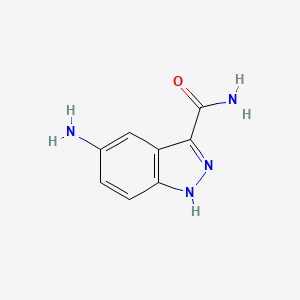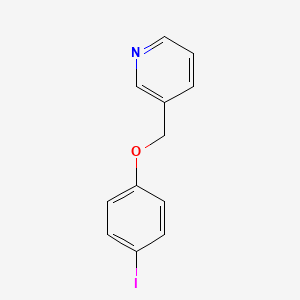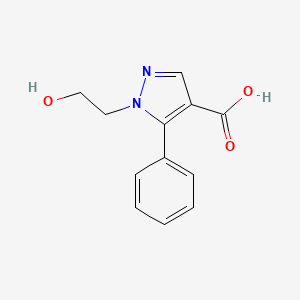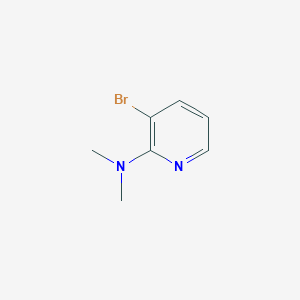
3-Amino-1-cyclobutylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-1-cyclobutylpropan-1-ol, also known as cyclobutanol, is an organic compound that is synthesized from the reaction of cyclobutene with ammonia. It is a colorless liquid with a characteristic odor and is soluble in water. Cyclobutanol is an important intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. In addition, it is used in the production of polymers, plasticizers, and surfactants.
Scientific Research Applications
Antimalarial Activity
A study by D’hooghe et al. (2011) involved the synthesis of various 2-amino-3-arylpropan-1-ols, closely related to 3-Amino-1-cyclobutylpropan-1-ol, to evaluate their antimalarial activity. They discovered moderate antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
Microwave-Assisted Synthesis for Malaria Treatment
Robin et al. (2007) conducted research on microwave-assisted ring opening of epoxides, a method that includes the synthesis of 1-aminopropan-2-ols, a chemical class related to this compound. Their compounds showed significant potency against two strains of malaria, Plasmodium falciparum (Robin et al., 2007).
Role in Asymmetric Synthesis
Torre et al. (2006) explored the enzymatic resolution of chiral 1,3-amino alcohols, which includes compounds similar to this compound. Their study is significant for the synthesis of (S)-dapoxetine, highlighting the role of such compounds in asymmetric synthesis (Torre et al., 2006).
Copper-Catalyzed Cycloadditions
Tornøe et al. (2002) demonstrated the use of copper(I)-catalyzed cycloadditions involving terminal alkynes to azides on solid-phase. This method, which includes the synthesis of compounds related to this compound, is crucial for constructing diverse 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
Pressure-Freezing and Conformational Conversion
Gajda and Katrusiak (2008) investigated the pressure-freezing of 3-aminopropan-1-ol, which is structurally similar to this compound. Their study provides insights into the structural properties and conformational changes under different pressures, contributing to the understanding of the physical chemistry of such compounds (Gajda & Katrusiak, 2008).
properties
IUPAC Name |
3-amino-1-cyclobutylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-4-7(9)6-2-1-3-6/h6-7,9H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAAXDYFKMFWNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447967-21-6 |
Source


|
| Record name | 3-amino-1-cyclobutylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

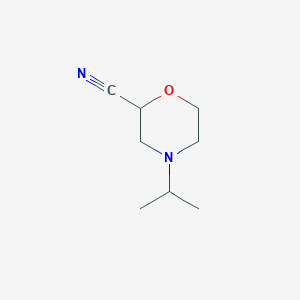
![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)



![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)
